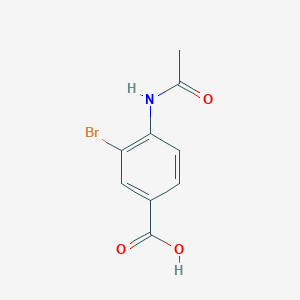
4-(Acetylamino)-3-bromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)-3-bromobenzoic acid is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Acetylamino)-3-bromobenzoic acid, also known by its CAS number 74103-28-9, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8BrNO2
- Molecular Weight : 246.07 g/mol
The compound features a bromine atom at the meta position relative to the carboxylic acid group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on benzoic acid derivatives highlighted that certain structural modifications, including bromination and acetylation, enhance the antimicrobial efficacy of these compounds. Specifically, derivatives with halogen substitutions have shown increased potency against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In cellular assays, this compound demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes relevant in disease pathways. For instance, it has shown inhibitory effects on enzymes involved in inflammatory processes, which may contribute to its therapeutic potential in treating inflammatory diseases .
Study on Antimicrobial Activity
In a comparative study evaluating various benzoic acid derivatives, this compound was found to inhibit bacterial growth at concentrations lower than those required for many conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-brominated analogs, underscoring the role of bromination in enhancing biological activity .
Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was associated with an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. These findings suggest that this compound could serve as a lead molecule for developing new cancer therapies .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-acetamido-3-bromobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQMCDNYOYGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429106 |
Source


|
| Record name | 4-(acetylamino)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74103-28-9 |
Source


|
| Record name | 4-(acetylamino)-3-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













